3,10-Dibromoperylene 3,10-Dibromoperylene
Brand Name: Vulcanchem
CAS No.: 85514-20-1
VCID: VC16477015
InChI: InChI=1S/C20H10Br2/c21-17-9-7-13-14-8-10-18(22)16-6-2-4-12(20(14)16)11-3-1-5-15(17)19(11)13/h1-10H
SMILES:
Molecular Formula: C20H10Br2
Molecular Weight: 410.1 g/mol

3,10-Dibromoperylene

CAS No.: 85514-20-1

Cat. No.: VC16477015

Molecular Formula: C20H10Br2

Molecular Weight: 410.1 g/mol

* For research use only. Not for human or veterinary use.

3,10-Dibromoperylene - 85514-20-1

Specification

CAS No. 85514-20-1
Molecular Formula C20H10Br2
Molecular Weight 410.1 g/mol
IUPAC Name 3,10-dibromoperylene
Standard InChI InChI=1S/C20H10Br2/c21-17-9-7-13-14-8-10-18(22)16-6-2-4-12(20(14)16)11-3-1-5-15(17)19(11)13/h1-10H
Standard InChI Key OVMHRVBCZFDXIV-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C3C(=C1)C(=CC=C3C4=CC=C(C5=CC=CC2=C54)Br)Br

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

3,10-Dibromoperylene belongs to the family of dibrominated perylene derivatives, characterized by a fused tetracyclic aromatic system. The bromine atoms at the 3 and 10 positions induce significant electronic perturbations, altering the compound’s π\pi-electron conjugation and intermolecular interactions . Its IUPAC name, 3,10-dibromoperylene, reflects the substitution pattern, while the SMILES notation C1=CC2=C3C(=C1)C(=CC=C3C4=CC=C(C5=CC=CC2=C54)Br)Br\text{C}_1=\text{CC}_2=\text{C}_3\text{C}(=\text{C}_1)\text{C}(=\text{CC}=\text{C}_3\text{C}_4=\text{CC}=\text{C}(\text{C}_5=\text{CC}=\text{CC}_2=\text{C}_54)\text{Br})\text{Br} precisely defines its atomic connectivity .

The compound’s planar structure facilitates π\pi-stacking interactions, which are critical for its performance in solid-state applications such as organic semiconductors . X-ray crystallography of related dibromoperylenes confirms that bromination at non-bay positions (e.g., 3,10) reduces steric hindrance compared to bay-substituted isomers like 1,7-dibromoperylene, enabling tighter molecular packing .

Physicochemical Properties

Key physicochemical properties of 3,10-dibromoperylene include:

  • Molecular Weight: 410.1 g/mol

  • Melting Point: >300°C (highest reported among dibromoperylenes due to high purity)

  • Solubility: Moderate in chlorinated solvents (e.g., chloroform, dichloromethane) but poor in polar aprotic solvents

The bromine atoms increase molecular polarizability, enhancing intermolecular halogen bonding and charge-transfer capabilities . These traits are pivotal for its role in optoelectronic devices.

Synthesis and Purification Strategies

Bromination of Perylene

  • Solvent: Dichloromethane or carbon disulfide

  • Catalyst: Lewis acids (e.g., FeBr3_3)

  • Temperature: 0–25°C

A study demonstrated that sequential recrystallization from chloroform/ethanol mixtures effectively isolates 3,10-dibromoperylene with >99% purity . This method leverages differences in solubility between isomers, driven by their distinct crystal packing efficiencies.

Post-Synthetic Modifications

3,10-Dibromoperylene serves as a precursor for further functionalization. Notable reactions include:

  • Sonogashira Coupling: Introduces alkynyl groups at brominated positions, yielding derivatives with tunable photoluminescence .

  • APEX Reactions: Post-synthetic π\pi-extension techniques create conjugated porous polymers for gas storage applications .

For example, alkynylperylene derivatives exhibit solvent-dependent emission spectra, with Stokes shifts ranging from 50–120 nm in polar solvents .

Photophysical and Electronic Properties

Absorption and Emission Characteristics

The electronic absorption spectrum of 3,10-dibromoperylene shows a λmax\lambda_{\text{max}} at 450 nm in chloroform, attributed to π\pi-π\pi^* transitions . Bromination redshifts the absorption compared to pristine perylene (λmax435\lambda_{\text{max}} \approx 435 nm) . Alkynyl derivatives further shift absorption maxima to 480–520 nm, depending on substituent electronic effects .

Charge Transport Properties

In thin-film transistors, 3,10-dibromoperylene demonstrates hole mobilities of 10310^{-3}10210^{-2} cm2^2V1^{-1}s1^{-1}, outperforming 1,7-dibromoperylene due to reduced steric bulk . Density functional theory (DFT) calculations indicate a HOMO energy level of −5.4 eV, favorable for hole injection in organic light-emitting diodes (OLEDs) .

Comparative Analysis of Dibromoperylene Regioisomers

The table below contrasts key properties of 3,10-dibromoperylene with related isomers:

CompoundBromine PositionsReactivityMelting Point (°C)Hole Mobility (cm²V⁻¹s⁻¹)
3,10-Dibromoperylene3, 10Moderate>300 1.2×1021.2 \times 10^{-2}
1,7-Dibromoperylene1, 7 (bay)High 280–285 3.5×1043.5 \times 10^{-4}
3,9-Dibromoperylene3, 9Low 290–295 6.8×1036.8 \times 10^{-3}

The 3,10 isomer’s balanced reactivity and electronic properties make it preferable for applications requiring both processability and performance.

Applications in Advanced Materials

Organic Electronics

3,10-Dibromoperylene derivatives are employed in:

  • OLEDs: As emissive layers, leveraging high Φf\Phi_f and tunable emission .

  • Organic Photovoltaics (OPVs): As electron acceptors in bulk heterojunctions, achieving power conversion efficiencies up to 8.2% .

Coordination Polymers

The compound acts as a ligand for transition metals (e.g., Pd, Pt), forming coordination polymers with catalytic activity in cross-coupling reactions .

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